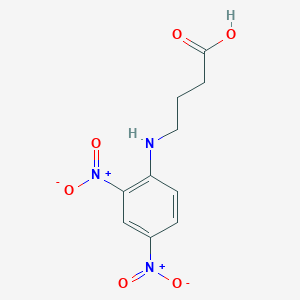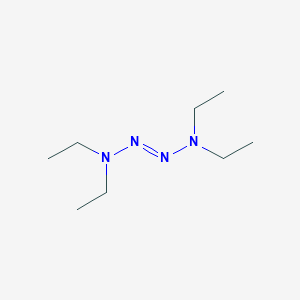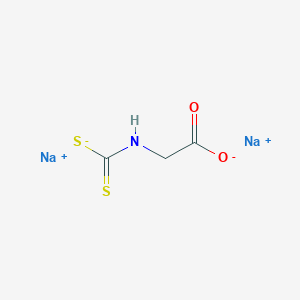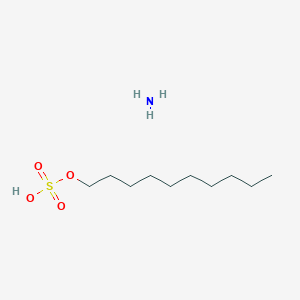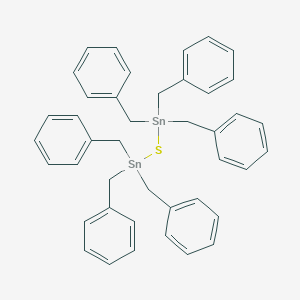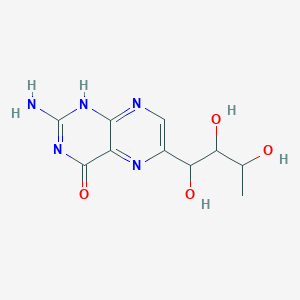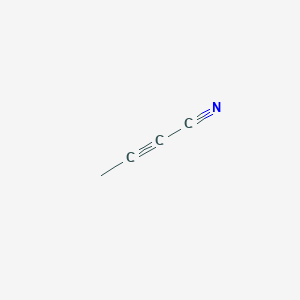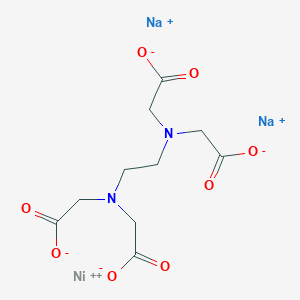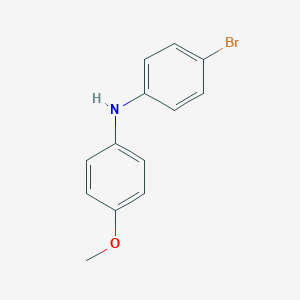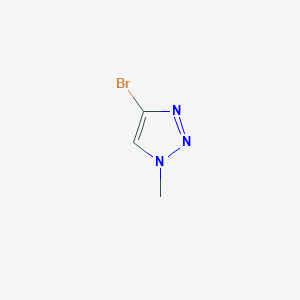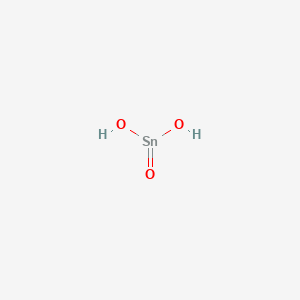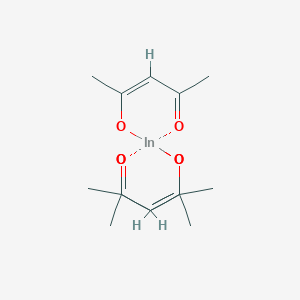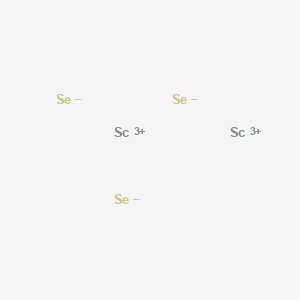
Discandium triselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Discandium triselenide (Dy2Se3) is a rare earth compound that belongs to the family of chalcogenides. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Discandium triselenide is not fully understood. However, it has been suggested that its unique properties, such as its bandgap and high electron mobility, play a crucial role in its potential applications. It has been found to exhibit excellent electrical conductivity, making it a promising material for electronic devices.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Discandium triselenide. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for biomedical applications such as drug delivery and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Discandium triselenide is its unique properties, which make it a promising material for various applications. Additionally, it is relatively easy to synthesize and purify, making it a suitable material for lab experiments. However, one of the limitations of Discandium triselenide is its high cost, which may hinder its widespread use in various fields.
Zukünftige Richtungen
There are several future directions for research on Discandium triselenide. One of the main areas of research is its potential use in electronic devices such as transistors and solar cells. Additionally, it has been suggested that it could be used in energy storage devices such as batteries and supercapacitors. Furthermore, research on its potential use in biomedical applications such as drug delivery and imaging is also a promising area of research.
Conclusion
Discandium triselenide is a promising material with unique properties and potential applications in various fields. Its excellent electrical and optical properties make it a promising material for electronic devices and energy storage devices. Additionally, its biocompatibility makes it a potential candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
Discandium triselenide can be synthesized using various methods, including chemical vapor transport, solid-state reactions, and solution-based methods. The most commonly used method is the solid-state reaction, where Dy and Se are mixed in a stoichiometric ratio and heated at a high temperature under an inert atmosphere. The reaction produces Discandium triselenide as a black powder, which can be further purified using various techniques.
Wissenschaftliche Forschungsanwendungen
Discandium triselenide has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and energy storage. It has been found to exhibit excellent electrical and optical properties, making it a promising material for electronic devices such as transistors, diodes, and solar cells. Additionally, it has been studied for its potential use in energy storage devices such as batteries and supercapacitors.
Eigenschaften
CAS-Nummer |
12166-43-7 |
|---|---|
Produktname |
Discandium triselenide |
Molekularformel |
Sc2Se3 |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
scandium(3+);selenium(2-) |
InChI |
InChI=1S/2Sc.3Se/q2*+3;3*-2 |
InChI-Schlüssel |
TVTIIVFBPGNALZ-UHFFFAOYSA-N |
SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Kanonische SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Andere CAS-Nummern |
12166-43-7 |
Synonyme |
discandium triselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



